Furfuryl tetrahydropyranyladenine

Descripción general

Descripción

Furfuryl tetrahydropyranyladenine is a synthetic compound primarily utilized in the cosmetics industry. It functions as a skin conditioning agent, enhancing skin texture and imparting a more vibrant appearance . This compound is known for its growth modulatory, antioxidative, and antisenescent effects on human skin cells .

Métodos De Preparación

The synthesis of furfuryl tetrahydropyranyladenine involves a series of chemical reactions, specifically the combination of furfuryl alcohol with tetrahydropyranyl adenine . The industrial production methods typically involve the following steps:

Cycloaddition of Alkynes to Furans: This method involves the cycloaddition of electron-deficient alkynes to furans followed by cycloreversion.

Hydrogenation: The primary cycloadduct is selectively hydrogenated at the less-hindered double bond to facilitate cycloreversion.

Cycloreversion: The product undergoes thermal cycloreversion and extrusion of ethene.

Análisis De Reacciones Químicas

Furfuryl tetrahydropyranyladenine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.

Aplicaciones Científicas De Investigación

Furfuryl tetrahydropyranyladenine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism by which furfuryl tetrahydropyranyladenine exerts its effects involves its interaction with epidermal cells to improve texture and hydration . It forms a protective film on the skin’s surface, which helps to lock in moisture and smooth out minor imperfections . This interaction helps to reduce transepidermal water loss, resulting in skin that feels more supple and looks more radiant .

Comparación Con Compuestos Similares

Furfuryl tetrahydropyranyladenine is unique in its ability to enhance skin texture and hydration. Similar compounds include:

Furfuryl alcohol: Used in the synthesis of various furan-based chemicals.

Tetrahydropyranyl adenine: Used in the synthesis of this compound.

Furfuryl ethers: Used as fuel components due to their high stability and high octane numbers.

This compound stands out due to its specific application in cosmetics and its ability to improve skin barrier function and reduce facial erythema .

Actividad Biológica

Furfuryl tetrahydropyranyladenine, commonly referred to as Pyratine-XR, is a novel compound that has garnered attention for its potential therapeutic applications, particularly in dermatology. This article explores its biological activity, focusing on its efficacy in treating skin conditions like rosacea and photoaging, supported by clinical studies and research findings.

Overview of this compound

This compound is a water-soluble molecule designed to enhance skin barrier function and reduce inflammation. It is primarily used in topical formulations aimed at improving various skin conditions.

Efficacy in Rosacea Treatment

A significant study evaluated the long-term efficacy and safety of a moisturizing lotion containing 0.125% this compound (Pyratine-XR) applied twice daily over 48 weeks. The study involved 18 subjects with mild-to-moderate rosacea and assessed various clinical parameters.

Key Findings:

- Erythema Reduction: A mean reduction of 44% in erythema severity was observed.

- Lesion Count: A remarkable 89% reduction in inflammatory lesion count was noted.

- Tolerability: The treatment was well tolerated, with no significant irritation reported by participants.

- Overall Improvement: 81% of subjects experienced overall clinical improvement, indicating the compound's effectiveness in managing rosacea symptoms .

Effects on Skin Aging

Research has also indicated that this compound may have beneficial effects on photoaging. A study highlighted improvements in skin roughness, hyperpigmentation, and wrinkling when using formulations containing this compound .

Data Table: Clinical Efficacy Summary

| Study Focus | Parameter | Baseline Measurement | Week 48 Measurement | Percentage Change |

|---|---|---|---|---|

| Rosacea Treatment | Erythema Severity | N/A | Reduced by 44% | -44% |

| Inflammatory Lesion Count | N/A | Reduced by 89% | -89% | |

| Overall Clinical Improvement | N/A | Improved in 81% | +81% | |

| Photoaging | Skin Roughness | N/A | Improved | N/A |

| Hyperpigmentation | N/A | Improved | N/A | |

| Wrinkling | N/A | Improved | N/A |

The biological activity of this compound is attributed to its ability to enhance skin hydration and barrier function. By reducing transepidermal water loss, it helps maintain skin integrity and reduces irritation associated with inflammatory skin conditions .

Case Studies

-

Case Study on Rosacea Management

- Patient Profile: An adult female with moderate rosacea.

- Intervention: Applied Pyratine-XR twice daily for 48 weeks.

- Outcome: Significant reduction in both erythema and inflammatory lesions, leading to improved quality of life.

-

Case Study on Photoaging

- Patient Profile: Middle-aged individuals with signs of photoaging.

- Intervention: Topical application of a formulation containing this compound.

- Outcome: Notable improvements in skin texture and reduction of fine lines over a period of continuous use.

Propiedades

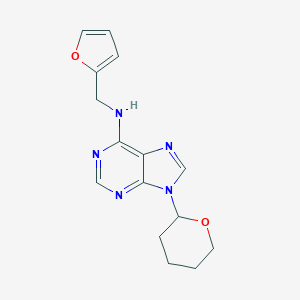

IUPAC Name |

N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-2-6-22-12(5-1)20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-3-7-21-11/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEOUOLENQRIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911155 | |

| Record name | N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109403-64-7 | |

| Record name | Furfuryl tetrahydropyranyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109403647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL TETRAHYDROPYRANYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU74MCG1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.